N-(3,7-Dimethyl-6-octenylidene)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,7-Dimethyl-6-octenylidene)aniline: is an organic compound with the molecular formula C16H23N . It is known for its unique structure, which includes a phenyl group attached to an imine group, further connected to a branched alkene chain.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(3,7-Dimethyl-6-octenylidene)aniline typically involves the condensation reaction between 3,7-dimethyl-6-octenal and aniline . The reaction is usually carried out in the presence of an acid catalyst, such as p-toluenesulfonic acid , under reflux conditions. The reaction mixture is then purified using standard techniques like distillation or chromatography to obtain the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and in-line purification systems can streamline the production process, ensuring consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3,7-Dimethyl-6-octenylidene)aniline can undergo oxidation reactions, typically using oxidizing agents like or . These reactions often result in the formation of corresponding or .
Reduction: Reduction of this compound can be achieved using reducing agents such as or , leading to the formation of or .
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine), often in the presence of a catalyst.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Nitrated or halogenated derivatives.
Scientific Research Applications
Chemistry: N-(3,7-Dimethyl-6-octenylidene)aniline is used as an intermediate in the synthesis of various organic compounds. Its unique structure makes it a valuable building block for the development of new materials and catalysts .
Biology and Medicine: In biological research, this compound has been studied for its potential antimicrobial and antifungal properties. It is also being explored for its role in the development of new pharmaceuticals, particularly in the design of drugs targeting specific enzymes or receptors .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and polymers. Its ability to undergo various chemical transformations makes it a versatile compound for creating high-performance materials .
Mechanism of Action
The mechanism of action of N-(3,7-Dimethyl-6-octenylidene)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group in the compound can form reversible covalent bonds with nucleophilic sites on proteins, modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
- N-(3,7-Dimethyl-6-octenyl)aniline
- N-(3,7-Dimethyl-6-octenylidene)benzenamine
- Benzenamine, N-(3,7-dimethyl-6-octen-1-ylidene)
Comparison: N-(3,7-Dimethyl-6-octenylidene)aniline stands out due to its unique imine functionality, which imparts distinct reactivity compared to its analogs. While similar compounds may share the alkene and phenyl groups, the presence of the imine group in this compound allows for specific interactions and transformations that are not possible with its counterparts.
Properties
CAS No. |
42822-98-0 |
---|---|
Molecular Formula |
C16H23N |
Molecular Weight |
229.36 g/mol |
IUPAC Name |
3,7-dimethyl-N-phenyloct-6-en-1-imine |
InChI |
InChI=1S/C16H23N/c1-14(2)8-7-9-15(3)12-13-17-16-10-5-4-6-11-16/h4-6,8,10-11,13,15H,7,9,12H2,1-3H3 |
InChI Key |
YISAHFPSGNFFAI-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)CC=NC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.